molecular formula C19H32N2O4S B14604483 Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate CAS No. 58358-80-8

Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate

Cat. No.: B14604483
CAS No.: 58358-80-8
M. Wt: 384.5 g/mol
InChI Key: ISDIFPNPWXQEEV-UHFFFAOYSA-N
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Description

Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is an organic compound that features a hydrazine functional group bonded to a benzenesulfonyl group and a dodecyl ester

Properties

CAS No.

58358-80-8

Molecular Formula

C19H32N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

dodecyl N-(benzenesulfonamido)carbamate

InChI

InChI=1S/C19H32N2O4S/c1-2-3-4-5-6-7-8-9-10-14-17-25-19(22)20-21-26(23,24)18-15-12-11-13-16-18/h11-13,15-16,21H,2-10,14,17H2,1H3,(H,20,22)

InChI Key

ISDIFPNPWXQEEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)NNS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of dodecyl chloroformate with benzenesulfonyl hydrazine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems can also help in maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazones.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazones.

    Substitution: Corresponding amides or alcohol derivatives.

Scientific Research Applications

Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an antimicrobial agent due to its hydrazine moiety.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants.

Mechanism of Action

The mechanism of action of Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Dodecyl 2-(benzenesulfonyl)hydrazine-1-carboxylate: Unique due to its combination of a long alkyl chain and a hydrazine functional group.

    Benzenesulfonyl hydrazine: Lacks the dodecyl ester group, making it less hydrophobic.

    Dodecyl hydrazine: Does not contain the benzenesulfonyl group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both a hydrazine and an ester. This allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

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